molecular formula C6H8F3N B2495637 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane CAS No. 1375794-74-3

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane

Cat. No.: B2495637
CAS No.: 1375794-74-3
M. Wt: 151.132
InChI Key: KVCSRQUURKKCKG-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by a fused cyclopropane-aziridine structure. Its molecular framework consists of a six-membered bicyclic system with nitrogen at position 2 and a trifluoromethyl group (-CF₃) at position 6. The core structure is represented by the SMILES notation C1CNC2C1C2C(F)(F)F, highlighting the fused bicyclo[3.1.0]hexane scaffold.

The bicyclic system comprises two fused rings: a three-membered cyclopropane (positions 1, 2, 3) and a six-membered aziridine (positions 2, 3, 4, 5, 6, 1). The trifluoromethyl group introduces significant steric and electronic effects, influencing the compound’s reactivity and conformation. Structural analogs, such as 3-azabicyclohexane derivatives, differ in the position of substituents and nitrogen placement, altering their pharmacological and chemical profiles.

Property Value Source
Molecular Formula C₆H₈F₃N
Molecular Weight 151.13 g/mol
InChIKey KVCSRQUURKKCKG-UHFFFAOYSA-N
Predicted Collision Cross Section ([M+H]⁺) 124.9 Ų

2D/3D Conformational Studies

The conformational behavior of 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane is influenced by the bicyclic rigidity and substituent interactions. While direct experimental data for this compound is limited, studies on related azabicyclohexanes provide insights:

  • Chair vs. Boat Conformations : In endo-3-methyl-6-morpholino derivatives, chair conformations dominate due to minimized steric strain. In contrast, diastereomers or N-demethyl analogs often adopt boat conformations.
  • Electronic Effects : The electron-withdrawing trifluoromethyl group at position 6 may stabilize certain conformations through hyperconjugative interactions, though specific computational studies on this compound are not reported.

Comparative Analysis with Related Azabicyclohexane Derivatives

Key structural and functional differences between 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane and related compounds are summarized below:

Properties

IUPAC Name

6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N/c7-6(8,9)4-3-1-2-10-5(3)4/h3-5,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCSRQUURKKCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the [3+2] cycloaddition reaction between trifluoromethyldiazomethane and N-benzylmaleimide . This reaction proceeds under mild conditions and provides the desired bicyclic product in good yields.

Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method is efficient and allows for the synthesis of various azabicyclohexane derivatives, including 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane.

Industrial Production Methods

Industrial production methods for 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The strained cyclopropane ring and electron-deficient trifluoromethyl group facilitate nucleophilic substitution. For example:

  • Hydrolysis : Acidic hydrolysis (e.g., 48% HBr) cleaves ester-protected derivatives to yield carboxylic acids. This reaction proceeds via protonation of the azabicyclo nitrogen, followed by nucleophilic attack at the α-carbon .

  • Amination : Reacts with primary amines under basic conditions (e.g., K₂CO₃) to form secondary amines, retaining the bicyclic framework.

Table 1: Select nucleophilic substitution reactions

SubstrateReagent/ConditionsProductYieldSource
Methyl ester derivative48% HBr, reflux, 6 hCarboxylic acid50%
Ethyl trifluoroacetate esterNH₃/MeOH, RTAmide derivative75%

Pd-Catalyzed C–H Functionalization

Palladium(0) catalysts enable enantioselective C–H functionalization using trifluoroacetimidoyl chlorides. A diazaphospholane ligand achieves >90% enantiomeric excess (ee) in cyclopropane activation .

Key steps :

  • Oxidative Addition : Pd(0) inserts into the C–H bond of the cyclopropane.

  • Electrophilic Capture : Trifluoroacetimidoyl chloride reacts to form a cyclic ketimine intermediate.

  • Nucleophilic Addition : One-pot reactions with nucleophiles (e.g., Grignard reagents) yield substituted pyrrolidines.

Example :

  • Reaction with PhMgBr produces a phenyl-substituted pyrrolidine in 85% yield and 92% ee .

Dirhodium(II)-Catalyzed Cycloadditions

Dirhodium(II) catalysts mediate reactions with nitrile oxides, exhibiting substituent-dependent outcomes :

  • Electron-withdrawing substituents : Form aziridine derivatives (3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates) via Neber rearrangement.

  • Electron-donating substituents : Yield 5-arylaminofuran-2(3H)-ones via Lossen rearrangement.

Table 2: Dirhodium(II)-catalyzed reaction outcomes

Nitrile Oxide SubstituentMajor ProductDiastereomeric RatioYieldSource
–NO₂ (EWG)Aziridine derivative95:588%
–OMe (EDG)Furanone derivative76%

Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under acidic or oxidative conditions:

  • Acid-Mediated Ring Expansion : Treatment with HCl generates azepane derivatives via nitrogen protonation and ring strain relief.

  • Oxidative Cleavage : Ozone or RuO₄ selectively cleaves the cyclopropane ring, yielding linear diamines .

Stereochemical Transformations

Chiral resolution using (S)-(+)-mandelic acid or enzymatic methods achieves enantiopure forms. VCD spectroscopy and X-ray crystallography confirm absolute configurations (e.g., 1S,5R,6R) .

Example :

  • (1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane exhibits specific rotation [α]D²⁵ = +32.5° (c = 1.0, CHCl₃) .

Scientific Research Applications

Key Structural Features

Feature Description
Bicyclic Core Composed of two fused rings, providing structural rigidity.
Trifluoromethyl Group Enhances lipophilicity, improving membrane penetration and biological activity.

Drug Development

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane has been investigated for its potential as a therapeutic agent due to its interactions with various enzymes and receptors involved in metabolic processes. The trifluoromethyl group is particularly significant as it may enhance the compound's binding affinity to biological targets, making it a candidate for further research in drug design.

Case Studies

  • Interaction Studies : Research indicates that this compound interacts with specific enzymes and receptors, suggesting its potential role in treating conditions such as neurodegenerative diseases and stress-related disorders.
  • Synthesis and Modification : The synthesis of derivatives of 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane often involves multi-step organic synthesis techniques, allowing for modifications that can enhance biological activity or improve pharmacological properties.

The biological activity of 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane is primarily linked to its structural features:

  • Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interactions with cellular targets.
  • Potential Therapeutic Uses : Initial studies suggest applications in developing therapeutics for conditions influenced by dopamine receptors, particularly in the context of drug dependency and antipsychotic treatments .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane, a comparison with structurally similar compounds can be informative.

Compound Name Structural Features Unique Aspects
Methyl 6-fluoro-2-azabicyclo[3.1.0]hexane-3-carboxylateContains a fluoro group instead of trifluoromethylLess lipophilic than the trifluoromethyl variant
Methyl 6-(difluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylateContains a difluoromethyl groupIntermediate lipophilicity compared to trifluoromethyl
Methyl 6-(trichloromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylateContains a trichloromethyl groupPotentially different reactivity due to chlorine atoms

This comparative analysis highlights the significance of the trifluoromethyl group in enhancing lipophilicity and metabolic stability, crucial factors for pharmacological efficacy.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues
Compound Name Molecular Formula Substituent Position Bicyclo System Key Properties/Applications
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane C₆H₈F₃N 6-position [3.1.0] High ring strain; potential DPP-4 inhibition
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane C₆H₈F₃N 2-position [3.1.0] Altered electronic profile; limited patent activity
Saxagliptin (3-hydroxyadamantylglycine derivative) C₁₈H₂₅N₃O₂ 2-azabicyclo[3.1.0] [3.1.0] Marketed DPP-4 inhibitor for diabetes
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride C₆H₈F₃N·HCl 6-position [3.1.0] Discontinued commercial availability
3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₄H₁₂F₃NO₃ 3-position (benzoyl) [3.1.0] Enhanced solubility (H-bond donor: 1; H-bond acceptor: 6)
Key Observations :
  • Substituent Position : The placement of -CF₃ at the 6-position (vs. 2- or 3-positions) significantly alters steric and electronic interactions. For example, Saxagliptin’s 2-azabicyclo[3.1.0]hexane core is functionalized with a bulky adamantyl group, enabling selective DPP-4 inhibition .

Biological Activity

6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane (CAS No. 1375794-74-3) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties. The presence of the trifluoromethyl group is significant as it can influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its bioactivity.

Property Value
Molecular FormulaC6H8F3N
Molecular Weight165.13 g/mol
CAS Number1375794-74-3

Research indicates that compounds similar to 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane may exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymes : Similar azabicyclic compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which enhances neuronal signaling .
  • Receptor Modulation : These compounds may act as ligands for various receptors, influencing neurotransmission and potentially impacting conditions like Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Potential

The anticancer activity of this compound has been investigated in vitro, with findings indicating that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests its potential as a therapeutic agent in oncology.

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane in models of neurodegeneration, where it was found to reduce oxidative stress markers and improve cognitive function in animal models .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside traditional antibiotics against resistant strains of bacteria. Results showed that it possessed comparable efficacy, making it a candidate for further development as an antimicrobial agent .

Research Findings

Recent exploratory SAR (Structure-Activity Relationship) studies have provided insights into the biological activity of trifluoromethylated compounds:

  • Trifluoromethyl groups significantly enhance the potency of azabicyclic derivatives against specific targets.
  • The introduction of different substituents on the bicyclic structure can modulate activity profiles, allowing for tailored pharmacological properties .

Q & A

Q. What are the established synthetic routes for 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane?

  • Methodological Answer : Synthesis typically involves cyclopropanation and functional group introduction. For example:
  • Cyclopropanation : Intramolecular [3+2] cycloaddition of α-isocyanoesters using copper/chiral phosphoric acid catalysts to form the bicyclic core .
  • Trifluoromethyl Introduction : Fluorination reagents like Deoxo-Fluor® enable efficient trifluoromethylation of intermediates .
  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups for amine protection, as seen in the synthesis of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate via Na₂CO₃-mediated reactions in THF/water mixtures .
  • Key Steps : Optimize reaction temperature (e.g., 90–120°C in DMSO) and base selection (e.g., K₂CO₃) to improve yields during derivatization .

Q. How is the structural conformation of 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane validated?

  • Methodological Answer :
  • X-ray Crystallography : Resolves boat/chair conformations and fusion angles (e.g., 110.8° for aziridine-cyclopentane rings in analogs) .
  • NMR Spectroscopy : Assigns stereochemistry using ¹H/¹³C chemical shifts and coupling constants, particularly for distinguishing axial/equatorial substituents .
  • Computational Modeling : Validates bond distances (e.g., 1.48 Å for aziridine rings) and predicts lipophilicity via molecular dynamics .

Q. What biological activities are associated with this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Acts as a proline bioisostere, inhibiting dipeptidyl peptidase IV (DPP-4) and other enzymes. Use surface plasmon resonance (SPR) to quantify binding affinities (KD values) .
  • Antimicrobial Screening : Test against bacterial/protozoal strains via MIC assays, leveraging structural rigidity for target specificity .
  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, as shown by 100% resistance to MAO-P3 oxidase in analogs .

Advanced Research Questions

Q. How can stereochemical purity be achieved during synthesis?

  • Methodological Answer :
  • Asymmetric Catalysis : Chiral phosphoric acids or transition-metal complexes (e.g., Cu(I)) induce enantioselectivity in cyclopropanation .
  • Chiral Pool Synthesis : Start from enantiopure amino acids (e.g., glutamic acid) to control stereocenters, followed by cyclization .
  • Chromatographic Resolution : Use chiral columns (e.g., cellulose-based) to separate diastereomers, as demonstrated for bicyclo[3.1.0]hexane carboxylates .

Q. How does the trifluoromethyl group influence metabolic stability and reactivity?

  • Methodological Answer :
  • Metabolic Assays : Compare oxidation rates of 6-(trifluoromethyl) analogs vs. non-fluorinated derivatives using liver microsomes or MAO enzymes. For example, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane shows 100% stability under MAO-P3 conditions .
  • Electrophilic Reactivity : The -CF₃ group enhances resistance to nucleophilic attack in acidic/basic media (test via hydrolysis kinetics in pH-varied buffers) .
  • Lipophilicity Measurement : Calculate logP values (e.g., 2.1 for C₆H₈F₃N derivatives) to correlate with membrane permeability .

Q. How can reaction conditions be optimized for derivatization of the bicyclic core?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMSO, DMF) improve solubility for SNAr reactions, achieving 73% yield in dichloromethane with DIEA .
  • Temperature Control : Higher temperatures (120°C) accelerate amide coupling but may degrade sensitive intermediates; monitor via TLC/HPLC .
  • Catalyst Selection : Palladium or copper catalysts enable cross-coupling (e.g., Suzuki-Miyaura) at the 2-aza position .

Q. How do structural modifications impact target binding compared to bioisosteric analogs?

  • Methodological Answer :
  • Comparative Docking Studies : Use Schrödinger or AutoDock to model interactions with DPP-4 vs. proline-based inhibitors. The bicyclic core improves binding entropy by reducing conformational flexibility .
  • SAR Analysis : Replace -CF₃ with -CH₃ or -Cl and measure IC₅₀ shifts in enzyme assays. For example, 4-di(trifluoromethyl) analogs show 10-fold higher potency due to enhanced hydrophobicity .
  • Crystallographic Overlays : Compare X-ray structures of ligand-target complexes to identify critical van der Waals contacts (e.g., with Phe⁴⁵⁶ in DPP-4) .

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